molecular formula C9H13NO2 B13970927 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester CAS No. 39998-23-7

3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester

Cat. No.: B13970927
CAS No.: 39998-23-7
M. Wt: 167.20 g/mol
InChI Key: YMGFECXAXAXEOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves several steps. One common method includes the esterification of 3-Pyridineacetic acid with methanol in the presence of an acid catalyst . The reaction conditions typically involve refluxing the reactants for several hours to achieve a high yield of the ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester can be compared with other similar compounds such as:

Properties

CAS No.

39998-23-7

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 2-(1-methyl-4H-pyridin-3-yl)acetate

InChI

InChI=1S/C9H13NO2/c1-10-5-3-4-8(7-10)6-9(11)12-2/h3,5,7H,4,6H2,1-2H3

InChI Key

YMGFECXAXAXEOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CCC(=C1)CC(=O)OC

Origin of Product

United States

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